2-(1,3-Benzothiazol-2-yl)ethanamine
Overview
Description
2-(1,3-Benzothiazol-2-yl)ethanamine: is a chemical compound with the molecular formula C9H10N2S and a molecular weight of 178.25 g/mol . It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. This compound is primarily used in biochemical research, particularly in the field of proteomics .
Mechanism of Action
Target of Action
This compound is a biochemical used in proteomics research
Biochemical Pathways
Given its use in proteomics research, it may be involved in protein-related pathways
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-(1,3-Benzothiazol-2-yl)ethanamine are not well-studied. Its impact on bioavailability is therefore unclear. The compound is a solid at room temperature, with a predicted melting point of 111.40° C and a predicted boiling point of 306.7° C at 760 mmHg . These properties may influence its pharmacokinetic behavior.
Result of Action
As a biochemical used in proteomics research, it may have effects at the protein level
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. For this compound, it is recommended to store the compound at room temperature . .
Biochemical Analysis
Biochemical Properties
2-(1,3-Benzothiazol-2-yl)ethanamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain proteases and kinases, influencing their activity. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic functions .
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of signaling pathways such as MAPK and PI3K/Akt, leading to changes in gene expression profiles and metabolic activities . These effects can result in altered cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it may inhibit certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events crucial for signal transduction . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been found to be relatively stable under standard storage conditions, but its activity may decrease over prolonged periods . Long-term studies have shown that it can have sustained effects on cellular function, although these effects may diminish as the compound degrades.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have beneficial effects on cellular processes, while higher doses can lead to toxic or adverse effects. For example, high doses have been associated with cytotoxicity and apoptosis in certain cell types . Threshold effects are also observed, where a minimum concentration is required to elicit a significant biological response.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and the levels of metabolites within cells . The compound may be metabolized through pathways involving oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation can be influenced by these interactions, affecting its overall bioavailability and activity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, mitochondria, or other organelles, where it can exert its effects on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2-(1,3-Benzothiazol-2-yl)ethanamine typically involves the coupling of aromatic aldehydes with o-aminothiophenols. One common method includes the condensation of 2-aminobenzenethiol with benzaldehydes under microwave irradiation . Another method involves the coupling between aromatic aldehydes and o-aminothiophenols in ethanol as a reaction medium, stirred at 50°C for 1 hour .
Industrial Production Methods:
Industrial production methods for this compound are not extensively documented. the methods used in laboratory synthesis can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions:
2-(1,3-Benzothiazol-2-yl)ethanamine undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, particularly with halogenated compounds, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Dess-Martin periodinane (DMP) at ambient temperature.
Substitution: Halogenated compounds in the presence of a base such as triethylamine (TEA) in chloroform.
Major Products:
Oxidation: Substituted benzoxazoles and benzothiazoles.
Substitution: Various benzothiazole derivatives.
Scientific Research Applications
2-(1,3-Benzothiazol-2-yl)ethanamine has several scientific research applications:
Comparison with Similar Compounds
6-Fluorobenzo[d]thiazole amides: These compounds have similar antimicrobial and antifungal activities.
N-(1,3-Benzothiazole-2-yl)-2-chloroacetamide: Another benzothiazole derivative with potential biological activities.
Uniqueness:
2-(1,3-Benzothiazol-2-yl)ethanamine is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its ability to inhibit the enzyme DprE1 makes it particularly valuable in the development of new anti-tubercular agents .
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2S/c10-6-5-9-11-7-3-1-2-4-8(7)12-9/h1-4H,5-6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLTRQIYNHRBUNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70407128 | |
Record name | 2-(1,3-benzothiazol-2-yl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70407128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
23.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24839176 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
82928-10-7 | |
Record name | 2-(1,3-benzothiazol-2-yl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70407128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1,3-benzothiazol-2-yl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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